,4-Dioxane-2,3-diol can be used as a starting material for the synthesis of other valuable organic compounds. Its six-membered ring structure with two hydroxyl groups can be manipulated through various chemical reactions to generate diverse functional groups and complex molecules.
For example, research has shown its utility as a precursor for the synthesis of 2,3-dimethylene-1,4-dioxane, a key intermediate for the production of biologically important materials like 3,4-ethylenedioxythiophene (EDOT) used in organic electronics [].
Limited studies have explored the potential therapeutic applications of 1,4-Dioxane-2,3-diol. Some research suggests its derivatives might exhibit anti-inflammatory or anti-tumor properties, but further investigation is needed to understand its potential benefits and safety profile [].
Recent studies have investigated the potential use of 1,4-Dioxane-2,3-diol in degrading environmental pollutants. Research suggests it might act as a substrate for specific enzymes, leading to the breakdown of certain contaminants []. However, further research is needed to determine its effectiveness and practical applications in environmental remediation.
1,4-Dioxane-2,3-diol is a chemical compound with the molecular formula C₄H₈O₄ and a CAS number of 4845-50-5. This compound features a dioxane ring, characterized by two ether groups and two hydroxyl groups located at the 2 and 3 positions. Its structure can be represented as follows:
textO / \ C C / \ O O \ / C---C
1,4-Dioxane-2,3-diol is known for its potential applications in various fields including organic synthesis and medicinal chemistry due to its unique structural properties.
These reactions highlight its versatility as a reagent in organic synthesis.
Several synthesis methods for 1,4-Dioxane-2,3-diol have been reported:
These methods showcase the compound's role in both synthetic organic chemistry and biochemistry.
1,4-Dioxane-2,3-diol finds applications in various areas:
Interaction studies involving 1,4-Dioxane-2,3-diol primarily focus on its reactivity with other chemical species during synthesis. For example:
These interactions are crucial for optimizing synthetic routes involving this compound.
1,4-Dioxane-2,3-diol shares similarities with several compounds due to its structural features. Some notable similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Dioxane | C₄H₈O₂ | Contains only one hydroxyl group |
1,3-Dioxolane | C₄H₈O₂ | Features a five-membered ring structure |
Ethylene Glycol | C₂H₆O₂ | Two hydroxyl groups but lacks dioxane ring |
Glycerol | C₃H₈O₃ | Three hydroxyl groups; used in pharmaceuticals |
The uniqueness of 1,4-Dioxane-2,3-diol lies in its combination of a dioxane ring structure with two hydroxyl groups at specific positions. This configuration allows it to participate effectively in various
The discovery and development of 1,4-dioxane-2,3-diol emerged from the broader investigation of glyoxal chemistry and acetalization reactions in the late 19th and early 20th centuries. Glyoxal, the smallest dialdehyde with the formula OCHCHO, was first prepared and named by German-British chemist Heinrich Debus (1824-1915) through the reaction of ethanol with nitric acid. This foundational work laid the groundwork for understanding dialdehyde chemistry and its derivatives.
The development of glyoxal acetals, including 1,4-dioxane-2,3-diol, gained momentum during the mid-20th century as researchers sought stable alternatives to handle reactive aldehydes. The compound represents a hemiacetal derivative of glyoxal with ethylene glycol, forming a stable six-membered dioxane ring structure. Early synthetic methods involved the acid-catalyzed reaction of glyoxal with alcohols, leading to complex mixtures of mono- and diacetals, along with oligomeric products.
The systematic study of glyoxal acetalization was extensively documented in the 1950s through 1970s, with significant contributions appearing in the Journal of Organic Chemistry and related publications. These studies established the fundamental understanding of reaction mechanisms and product distributions in glyoxal-alcohol systems. The commercial availability of 1,4-dioxane-2,3-diol became feasible as improved purification methods and synthetic protocols were developed, enabling its widespread use in research laboratories.
1,4-Dioxane-2,3-diol occupies a unique position in organic chemistry research due to its dual nature as both a protected form of glyoxal and an independent synthetic building block. The compound serves as a stable source of anhydrous glyoxal, addressing the significant handling challenges associated with the parent dialdehyde. This property has made it particularly valuable in synthetic organic chemistry where controlled release of glyoxal is required.
The stereochemical aspects of 1,4-dioxane-2,3-diol have attracted considerable attention from researchers studying acetal chemistry and stereoselectivity. The compound exists primarily in the trans-configuration, with the two hydroxyl groups positioned on opposite faces of the dioxane ring. This stereochemical preference influences its reactivity patterns and makes it a valuable probe for understanding stereoelectronic effects in cyclic acetals.
Research applications of 1,4-dioxane-2,3-diol extend to heterocycle synthesis, particularly in the construction of imidazoles and other nitrogen-containing rings. The compound's ability to serve as a glyoxal equivalent while maintaining stability under various reaction conditions has made it indispensable in multi-step synthetic sequences where aldehyde protection is crucial. Additionally, its use in polymer chemistry as a crosslinking agent has opened new avenues for materials science applications.
Contemporary research involving 1,4-dioxane-2,3-diol reflects its growing importance across multiple scientific disciplines. Current investigations focus on several key areas: improved synthetic methodologies, novel applications in materials science, and environmental considerations related to its use and disposal. The compound's role in green chemistry initiatives has become increasingly prominent as researchers seek sustainable alternatives to traditional chemical processes.
Recent patent literature reveals ongoing industrial interest in optimizing the preparation and purification of 1,4-dioxane-2,3-diol. These developments focus on improving yield efficiency, reducing waste generation, and developing continuous processing methods that align with modern industrial sustainability goals. The evolution from batch to continuous processes represents a significant advancement in the commercial viability of the compound.
Environmental and safety considerations have become central to current research discussions. While 1,4-dioxane-2,3-diol itself demonstrates relatively low toxicity compared to its parent compound glyoxal, researchers continue to investigate its environmental fate and potential bioaccumulation. These studies contribute to developing comprehensive safety protocols and handling guidelines for both laboratory and industrial applications.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,4-dioxane-2,3-diol [1] [2]. This nomenclature follows the Hantzsch-Widman system, which is the standard method for naming heterocyclic compounds containing up to ten ring members [31] [33]. The compound represents a six-membered heterocyclic ring containing two oxygen atoms positioned at the 1 and 4 positions, with hydroxyl groups (-OH) attached to the carbon atoms at positions 2 and 3 [1] [24].
According to systematic classification principles, 1,4-dioxane-2,3-diol belongs to the class of heterocyclic organic compounds, specifically categorized as a dioxane derivative [21] [22]. The compound is classified as a vicinal diol due to the presence of two hydroxyl groups on adjacent carbon atoms [25] [26]. Within the broader context of heterocyclic chemistry, this molecule represents a saturated six-membered ring system with two oxygen heteroatoms, making it a member of the dioxane family [24] [22].
The systematic classification places this compound within the following hierarchical structure: heterocyclic compounds > six-membered rings > dioxanes > dihydroxy derivatives [27] [28]. The molecular formula C₄H₈O₄ reflects the presence of four carbon atoms, eight hydrogen atoms, and four oxygen atoms, with a molecular weight of 120.10 grams per mole [1] [2] [3].
1,4-Dioxane-2,3-diol is known by numerous alternative names and synonyms in chemical literature and databases [1] [3]. The most frequently encountered synonyms include 2,3-dihydroxy-1,4-dioxane, which directly describes the structural arrangement of the hydroxyl groups on the dioxane ring [1] [4] [5].
Additional common designations include p-dioxane-2,3-diol, where the "p" prefix indicates the para positioning of the oxygen atoms in the six-membered ring [1] [9]. The compound is also referred to as dioxanediol, which represents a simplified nomenclature emphasizing the diol nature of the molecule [1] [5] [27].
Other notable synonyms documented in chemical databases include glyoxal monoethylene acetal [3] [5] [12], trans-1,4-dioxane-2,3-diol [1] [3] [8], and 2,3-dihydroxy-1,4-dioxan [1] [9]. The designation "trans" indicates the stereochemical configuration of the hydroxyl groups, which are positioned on opposite sides of the ring plane [8] [10].
Primary Name | Alternative Synonyms |
---|---|
1,4-Dioxane-2,3-diol | 2,3-Dihydroxy-1,4-dioxane [1] |
p-Dioxane-2,3-diol [1] | |
Dioxanediol [1] | |
trans-1,4-Dioxane-2,3-diol [3] | |
Glyoxal monoethylene acetal [5] | |
2,3-Dihydroxy-1,4-dioxan [9] |
This registry number was assigned to ensure consistent identification across all chemical literature, patents, and regulatory submissions [16]. The Chemical Abstracts Service Registry Number 4845-50-5 specifically identifies the racemic mixture of 1,4-dioxane-2,3-diol, distinguishing it from stereoisomerically pure forms that may have different registry numbers [10] [19].
The European Community Number assigned to 1,4-dioxane-2,3-diol is 225-431-3 [1] [15] [18]. This identifier is used within the European Union for regulatory and commercial purposes, particularly in the context of chemical registration, evaluation, authorization, and restriction processes [15] [18]. The European Community Number serves as the official identifier for this substance within European chemical inventories and regulatory frameworks [18].
The compound is registered in the ChEMBL database with the identifier CHEMBL3181831 [1]. ChEMBL is a manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute [1]. This identifier facilitates access to bioactivity data and chemical structure information within the ChEMBL system.
Within the Distributed Structure-Searchable Toxicity Database, 1,4-dioxane-2,3-diol is assigned the DSSTox Substance Identifier DTXSID1038824 [1] [16]. The DSSTox database, maintained by the United States Environmental Protection Agency, provides high-quality chemical structure information linked to toxicity data [16]. The corresponding DSSTox Compound Identifier is DTXCID9018824 [1].
The National Service Center number NSC 57544 identifies this compound within the National Cancer Institute's chemical database [1] [4] [5]. This identifier is historically significant as it represents the compound's inclusion in early systematic chemical screening programs.
Additional systematic identifiers include the Molecular Design Limited Number MFCD00006572 [1] [4] [17], which is used in chemical inventory management systems, and the Wikidata identifier Q81984103 [1], which links the compound to structured data within the Wikidata knowledge base.
Database System | Identifier | Purpose |
---|---|---|
Chemical Abstracts Service | 4845-50-5 [1] | Primary registry identification |
European Community | 225-431-3 [1] | European Union regulatory identification |
ChEMBL | CHEMBL3181831 [1] | Bioactivity database reference |
DSSTox Substance | DTXSID1038824 [1] | Environmental Protection Agency toxicity database |
DSSTox Compound | DTXCID9018824 [1] | Compound-specific toxicity identifier |
Nikkaji | J39.117D [1] | Japan Chemical Substance Dictionary |
National Service Center | NSC 57544 [1] | National Cancer Institute database |
Molecular Design Limited | MFCD00006572 [1] | Chemical inventory management |
Wikidata | Q81984103 [1] | Structured knowledge base identifier |
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